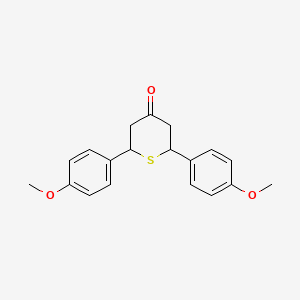

2,6-Bis(4-methoxyphenyl)thian-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Bis(4-methoxyphenyl)thian-4-one is an organic compound characterized by the presence of two methoxyphenyl groups attached to a thian-4-one core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methoxyphenyl)thian-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to produce the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Bis(4-methoxyphenyl)thian-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thian-4-one core to a thian-4-ol.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thian-4-ol derivatives.

Substitution: Halogenated or nitrated methoxyphenyl derivatives.

Aplicaciones Científicas De Investigación

2,6-Bis(4-methoxyphenyl)thian-4-one has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.

Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of 2,6-Bis(4-methoxyphenyl)thian-4-one involves its interaction with biological targets, leading to various effects:

Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microorganisms.

Comparación Con Compuestos Similares

2,6-Bis(4-methoxyphenyl)piperidin-4-one: A precursor in the synthesis of 2,6-Bis(4-methoxyphenyl)thian-4-one.

2,6-Bis(4-methoxyphenyl)anthracene: Used in phototransistors and other electronic applications.

Uniqueness: this compound is unique due to its thian-4-one core, which imparts distinct chemical and biological properties compared to its analogs

Actividad Biológica

2,6-Bis(4-methoxyphenyl)thian-4-one is an organic compound belonging to the thianone class, characterized by its dual 4-methoxyphenyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H20O2S

- CAS Number : 2573-84-4

The presence of methoxy groups enhances the lipophilicity of the compound, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Disruption : It has been suggested that this thianone derivative can induce cell cycle arrest in cancer cells, thereby preventing their division.

- Apoptosis Induction : Evidence indicates that it may promote programmed cell death in malignant cells through intrinsic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest a potential application in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notable results from cytotoxicity assays are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HCT-116 (colon cancer) | 12.3 |

| HepG2 (liver cancer) | 18.7 |

These IC50 values indicate that the compound possesses considerable cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 and HCT-116 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties against multi-drug resistant bacteria. The results highlighted that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Propiedades

IUPAC Name |

2,6-bis(4-methoxyphenyl)thian-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRGSDQNZOTTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387228 |

Source

|

| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2573-84-4 |

Source

|

| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.